An In-Depth Technical Guide to 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl Chloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride, a fluorinated β-keto acyl chloride of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a trifluoromethyl group on the phenyl ring offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. This document details the plausible synthetic pathways, predicted chemical and physical properties, key reactive characteristics, and potential applications of this versatile building block. It is designed to serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).
Introduction: The Significance of Fluorinated Building Blocks
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions—make it a valuable functional group for enhancing the efficacy and pharmacokinetic profiles of drug candidates. 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride emerges as a particularly useful intermediate, combining the reactive potential of a β-keto acyl chloride with the pharmacological advantages of the 2-trifluoromethylphenyl scaffold. This guide offers a detailed exploration of its chemical landscape.
Chemical Structure and Properties
3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride is a derivative of butanoyl chloride with a 2-trifluoromethylphenyl substituent at the 4-position and a ketone at the 3-position.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1993310-15-8 | [1][2] |
| Molecular Formula | C₁₁H₈ClF₃O₂ | [1][2] |
| Molecular Weight | 264.63 g/mol | [1][2] |
| Appearance | Predicted to be a liquid or low-melting solid | General knowledge of acyl chlorides |
| Boiling Point | Not experimentally determined; predicted to be high due to molecular weight and polarity | |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene); reacts with protic solvents (e.g., water, alcohols) | |
| Purity | Commercially available with purity ≥98% | [1] |
Diagram 1: Chemical Structure of 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride
Caption: Structure of 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride.
Synthesis and Purification
The synthesis of 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride can be logically approached in a two-stage process: first, the synthesis of the precursor carboxylic acid, followed by its conversion to the acyl chloride.
Synthesis of the Precursor: 3-Oxo-4-(2-trifluoromethylphenyl)butanoic Acid
A robust method for the synthesis of the analogous 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid is detailed in Chinese patent CN102320957B, which can be adapted for the 2-trifluoromethylphenyl analog.[3][4] This involves a Reformatsky-type reaction followed by hydrolysis.
Caption: Final step in the synthesis of the title compound.
Experimental Protocol
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In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution) with 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent such as toluene.
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Heat the mixture to reflux for 2-3 hours. The evolution of HCl and SO₂ gas indicates the reaction is proceeding.
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After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
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The crude 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride can be purified by vacuum distillation.
Causality in Experimental Design:
-
Choice of Thionyl Chloride: Thionyl chloride is often preferred for the synthesis of acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.
-
Use of a Scrubber: The reaction generates acidic and toxic gases (HCl and SO₂), necessitating the use of a scrubber to neutralize them before they are released into the atmosphere.
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Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the product back to the carboxylic acid.
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | Aromatic protons: 7.3-7.8 ppm (multiplet, 4H)Methylene (C4-H): ~4.0 ppm (singlet or AB quartet, 2H)Methylene (C2-H): ~3.5 ppm (singlet or AB quartet, 2H) | The aromatic protons will be in the typical downfield region, with splitting patterns influenced by the trifluoromethyl group. The two methylene groups are diastereotopic due to the chiral center at C4 in the enol form, and will likely appear as distinct signals. |
| ¹³C NMR | Acyl chloride carbonyl (C1): ~170 ppmKetone carbonyl (C3): ~200 ppmAromatic carbons: 125-140 ppmCF₃ carbon: ~124 ppm (quartet, J ≈ 270 Hz)Methylene carbons (C2, C4): 40-55 ppm | The two carbonyl carbons will have characteristic downfield shifts. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |
| IR Spectroscopy | Acyl chloride C=O stretch: ~1800 cm⁻¹Ketone C=O stretch: ~1720 cm⁻¹C-F stretches: 1100-1350 cm⁻¹ (strong) | The acyl chloride carbonyl stretch is characteristically at a higher frequency than the ketone carbonyl stretch. The strong C-F stretching bands are a hallmark of trifluoromethyl-containing compounds. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 264 (for ³⁵Cl) and 266 (for ³⁷Cl) in a ~3:1 ratio. Fragmentation patterns would likely involve the loss of Cl, CO, and cleavage of the butanoyl chain. | The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum. |
Reactivity and Applications in Drug Discovery
3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride is a bifunctional molecule with two electrophilic centers: the highly reactive acyl chloride and the less reactive ketone. This dual reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic systems.
Diagram 4: Reactivity Profile
Caption: Key synthetic transformations of the title compound.
Nucleophilic Acyl Substitution
The acyl chloride is the most reactive site and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including:
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Alcohols: to form the corresponding β-keto esters.
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Amines: to yield β-keto amides.
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Organometallic reagents: such as organocuprates, to form 1,3-diketones.
Synthesis of Heterocycles
The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. Condensation reactions with binucleophiles can lead to the formation of:
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Pyrazolones: by reaction with hydrazine or substituted hydrazines.
-
Pyrimidines: through condensation with urea, thiourea, or guanidine.
-
Isoxazoles: by reaction with hydroxylamine.
These heterocyclic cores are prevalent in a vast number of marketed drugs and are of continuous interest in drug discovery programs. For instance, derivatives of 4-oxo-4-arylbutanoic acids have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1), a validated target for autoimmune diseases. [5]
Safety and Handling
As with all acyl chlorides, 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
-
Corrosive: Causes severe skin burns and eye damage.
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Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Water Reactive: Reacts violently with water to produce corrosive hydrogen chloride gas.
-
Storage: Should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Always consult the Material Safety Data Sheet (MSDS) from the supplier before handling this compound.
Conclusion
3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride is a high-value synthetic intermediate with significant potential for the construction of complex molecules, particularly in the field of medicinal chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it a versatile tool for the synthesis of novel heterocyclic compounds and potential drug candidates. This guide provides a foundational understanding of its synthesis, properties, and reactivity, enabling researchers to effectively incorporate this building block into their synthetic strategies.
References
- MolCore. (n.d.). 1993310-15-8 | 3-Oxo-4-(2-trifluoromethylphenyl)butanoyl chloride.
- BLDpharm. (n.d.). 1256815-03-8 | 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
- CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.).
- BLDpharm. (n.d.). 1993310-15-8 | 3-Oxo-4-(2-(trifluoromethyl)phenyl)butanoyl chloride.
- AiFChem. (n.d.). 1993324-09-6 | 3-Oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid.
- CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.).
- Chemsrc. (n.d.). CAS#:1256815-03-8 | 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
- Ambeed. (n.d.). 1256815-03-8 | 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
- BLDpharm. (n.d.). 1993324-09-6 | 3-Oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid.
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid.
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- Freie Universität Berlin Refubium. (2024).
- ResearchGate. (n.d.). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- Tosoh Finechem Corporation. (n.d.). フッ素化合物 一覧 (List of Fluorine Compounds).
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- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97%.
- Oriental Journal of Chemistry. (n.d.).
- Kawaguchi Chemical Industry Co., LTD. (n.d.). メルカプタン類 (Mercaptans).
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